|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:7]=[CH:6][N+:5]([O-])=[CH:4][CH:3]=1.F[B-](F)(F)F.[CH3:14][O+:15](C)C>C(Cl)Cl>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:14][OH:15])[CH:3]=1 |f:1.2|

|

|

Name

|

|

|

Quantity

|

3.7 g

|

|

Type

|

reactant

|

|

Smiles

|

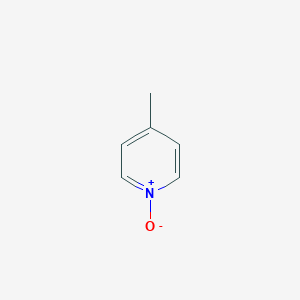

CC1=CC=[N+](C=C1)[O-]

|

|

Name

|

|

|

Quantity

|

68 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

F[B-](F)(F)F.C[O+](C)C

|

|

Control Type

|

AMBIENT

|

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred for 90 minutes at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed under reduced pressure

|

|

Type

|

DISSOLUTION

|

|

Details

|

the obtained residue was dissolved in methanol

|

|

Type

|

ADDITION

|

|

Details

|

an aqueous solution (6.8 ml) of ammonium peroxodisulfate (1.54 g) was added

|

|

Type

|

TEMPERATURE

|

|

Details

|

under heat

|

|

Type

|

TEMPERATURE

|

|

Details

|

reflux

|

|

Type

|

ADDITION

|

|

Details

|

An aqueous solution (3.4 ml) of ammonium peroxodisulfate (0.77 g) was further added to the mixture after 30 minutes

|

|

Duration

|

30 min

|

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for 1 hour

|

|

Duration

|

1 h

|

|

Type

|

TEMPERATURE

|

|

Details

|

to be cooled to room temperature

|

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed under reduced pressure

|

|

Type

|

CUSTOM

|

|

Details

|

the obtained residue was purified by silica gel column chromatography

|

Reaction Time |

90 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC(=NC=C1)CO

|

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.9 g | |

| YIELD: CALCULATEDPERCENTYIELD | 69.7% |

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |